8-iso Prostaglandin F2α Ethanolamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

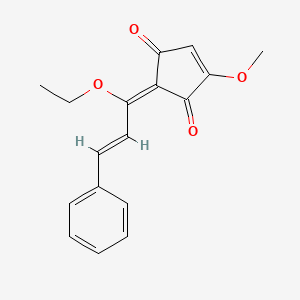

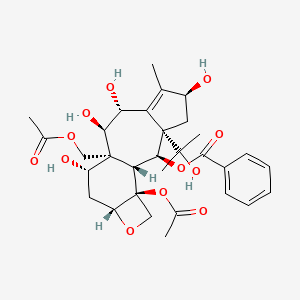

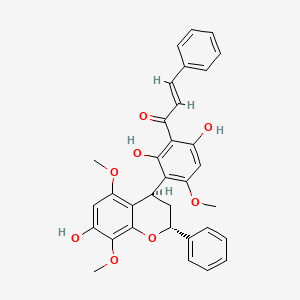

It has been reported that anandamide (AEA) can be used directly by cyclooxygenase-2 and specific prostaglandin H2 (PGH2) isomerases to produce ethanolamide congeners of the classical PGs, including PGF2α. PGF2α ethanolamide has also been reported to be biosynthesized by this mechanism when AEA was infused into the lung and liver of fatty acid amide hydrolase-deficient mice. However, the accumulation of AEA can also lead to isoprostane-type peroxidative decomposition. 8-iso PGF2α ethanolamide is a standard that allows one to distinguish these non-enzymatic decomposition products from “prostamides” that could be of enzymatic origin.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

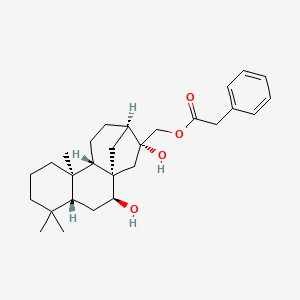

8-iso Prostaglandin F2α Ethanolamide, also known as Prostamide F2α, has shown potential in various therapeutic applications. Bimatoprost, a drug with pharmacology similar to prostamide F2α, is effectively used for treating glaucoma and eyelash hypotrichosis. Additionally, it stimulates hair growth in human scalp hair follicles and has shown potential in reducing fat deposition, particularly in preadipocytes (Woodward, Wang, & Poloso, 2013).

Cardiovascular and Pulmonary Functions

8-iso Prostaglandin F2α plays a role in modulating vascular tone. It exhibits both contractile and dilator actions in rat pulmonary artery, indicating its involvement in vascular function and potential implications in conditions like septic shock or pulmonary diseases (Jourdan, Evans, Curzen, & Mitchell, 1997).

Biochemical Pathways and Synthesis

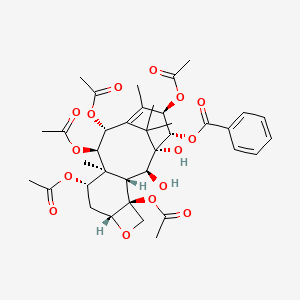

The biochemical synthesis of prostamide F2α involves the oxidation of anandamide to form an endoperoxide intermediate by cyclooxygenase 2 (COX-2), followed by its reduction to prostamide F2α by prostaglandin F synthase. This two-step process is crucial for understanding the formation and function of this compound in the body (Yang, Ni, Woodward, Tang-Liu, & Ling, 2005).

Indicative Role in Disease States

8-iso Prostaglandin F2α serves as a biological indicator for oxidative stress and lipid peroxidation, making it valuable in assessing conditions like hypertensive nephropathy. Its levels reflect oxidative stress in vivo, which is critical for understanding and potentially treating various disease states (Liu Shuhua, 2010).

Metabolism and Excretion

Understanding the metabolism and excretion of 8-iso Prostaglandin F2α is important in evaluating oxidative stress in humans. Identifying its major urinary metabolite helps in developing methods for assessing oxidative stress status in clinical settings (Roberts, Moore, Zackert, Oates, & Morrow, 1996).

Relevance to Diabetes and Other Conditions

The compound has been linked to conditions like Type 2 Diabetes Mellitus, where it serves as an indicator of oxidative stress and may be involved in chronic complications associated with the disease (Xu Yu-shan, 2008).

Eigenschaften

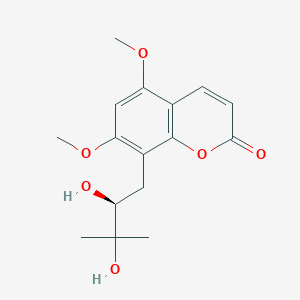

Molekularformel |

C22H39NO5 |

|---|---|

Molekulargewicht |

397.5 |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18-,19+,20-,21+/m0/s1 |

InChI-Schlüssel |

XCVCLIRZZCGEMU-JJPTUHNDSA-N |

SMILES |

O[C@@H]1[C@@H](C/C=CCCCC(N([H])CCO)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 |

Synonyme |

iPF2α-III Ethanolamide; 8-Isoprostane Ethanolamide; 8-iso PGF2α Ethanolamide; 8-epi PGF2α Ethanolamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.